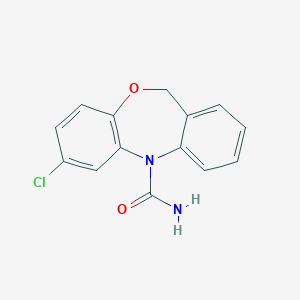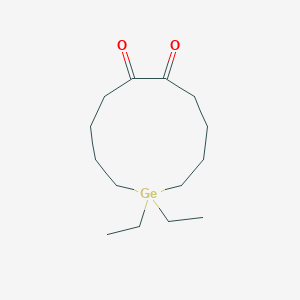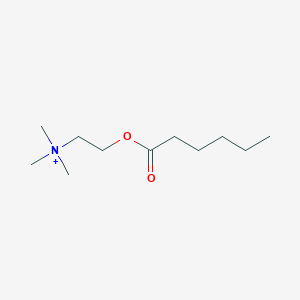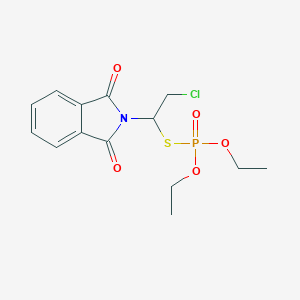
Phosphorothioic acid, S-(2-chloro-1-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl) O,O-diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, S-(2-chloro-1-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl) O,O-diethyl ester, commonly known as chlorpyrifos, is a widely used organophosphate insecticide. It is used to control pests in agriculture, forestry, and residential areas. Chlorpyrifos is highly effective against a wide range of pests and is relatively inexpensive compared to other insecticides. However, it has been associated with a number of health and environmental concerns.
Wirkmechanismus
Chlorpyrifos acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine, a neurotransmitter that is essential for normal nerve function. This leads to the accumulation of acetylcholine in the synapse, which causes overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Biochemische Und Physiologische Effekte
Chlorpyrifos has been shown to have a number of biochemical and physiological effects on both insects and mammals. In insects, chlorpyrifos causes paralysis and death by disrupting the normal functioning of the nervous system. In mammals, chlorpyrifos has been shown to cause a range of effects, including neurotoxicity, developmental toxicity, and reproductive toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
Chlorpyrifos has a number of advantages for use in laboratory experiments. It is highly effective against a wide range of pests, which makes it useful for studying insect behavior and physiology. Chlorpyrifos is also relatively inexpensive compared to other insecticides, which makes it more accessible for researchers. However, chlorpyrifos has been associated with a number of health and environmental concerns, which may limit its use in some laboratory settings.
Zukünftige Richtungen
There are a number of future directions for research on chlorpyrifos. One area of research is focused on developing new insecticides that are less toxic to humans and the environment. Another area of research is focused on understanding the mechanisms of chlorpyrifos toxicity and developing new strategies for mitigating its effects. Finally, there is a need for more research on the long-term health and environmental effects of chlorpyrifos exposure.
Synthesemethoden
Chlorpyrifos can be synthesized from 3,5,6-trichloro-2-pyridinol and diethylthiophosphoryl chloride. The synthesis involves several steps, including the formation of an intermediate, which is then reacted with 2-chloro-1-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethylamine to form the final product.
Wissenschaftliche Forschungsanwendungen
Chlorpyrifos has been extensively studied for its insecticidal properties. It is highly effective against a wide range of pests, including termites, mosquitoes, and agricultural pests. Chlorpyrifos is also used to control pests in residential areas, such as cockroaches and ants.
Eigenschaften
CAS-Nummer |
18776-60-8 |
|---|---|
Produktname |
Phosphorothioic acid, S-(2-chloro-1-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl) O,O-diethyl ester |
Molekularformel |
C14H17ClNO5PS |
Molekulargewicht |
377.8 g/mol |
IUPAC-Name |
2-(2-chloro-1-diethoxyphosphorylsulfanylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H17ClNO5PS/c1-3-20-22(19,21-4-2)23-12(9-15)16-13(17)10-7-5-6-8-11(10)14(16)18/h5-8,12H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
DGFSZLIRMFVRBS-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SC(CCl)N1C(=O)C2=CC=CC=C2C1=O |
Kanonische SMILES |
CCOP(=O)(OCC)SC(CCl)N1C(=O)C2=CC=CC=C2C1=O |
Synonyme |
dialifor oxon |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





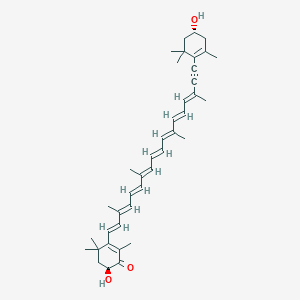
![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)

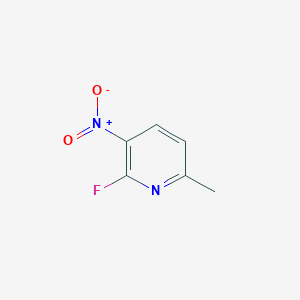

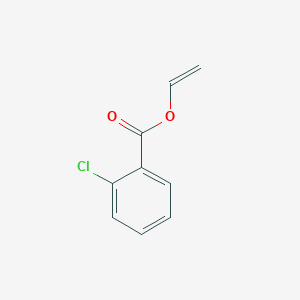
![Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B99406.png)
